Trimethylsilyl sulfanylacetate
Description
Trimethylsilyl sulfanylacetate is a silylated thioester compound characterized by a sulfanyl (thioether) group and a trimethylsilyl (TMS) ester moiety. This compound is utilized in organic synthesis for introducing sulfur-containing functional groups, serving as a precursor for thioesters or protecting-group strategies. Its molecular weight is 192.35 g/mol, and it is commercially available from global suppliers .
Properties
CAS No. |
6398-65-8 |
|---|---|
Molecular Formula |
C5H12O2SSi |
Molecular Weight |
164.30 g/mol |
IUPAC Name |
trimethylsilyl 2-sulfanylacetate |
InChI |
InChI=1S/C5H12O2SSi/c1-9(2,3)7-5(6)4-8/h8H,4H2,1-3H3 |
InChI Key |
YLMHHMHQJKWRAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl sulfanylacetate can be synthesized through the reaction of mercaptoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Cyclization Reactions
Trimethylsilyl sulfanylacetate undergoes cyclization under acidic or Lewis acidic conditions, analogous to related silylated propargyl derivatives. For instance, in the presence of TMSOTf and triethylamine (Et₃N), silylated propargyl carboxylates undergo alkylation followed by acid-catalyzed cyclization to form furans . While this specific reaction involves propargyl groups, the sulfanyl moiety in this compound may similarly participate in nucleophilic cyclization, particularly under conditions that generate triflic acid (HOTf) via hydrolysis of TMSOTf .
Proposed Mechanism
-
Alkylation : The sulfanyl group attacks an electrophilic carbon (e.g., carbonyl carbons).
-
Cyclization : Acid-catalyzed intramolecular cyclization forms a five-membered ring.
-
Desilylation : TMS groups are cleaved under acidic conditions, releasing triflic acid .
Mukaiyama Aldol Reactions
This compound can participate in Mukaiyama aldol reactions under conditions involving TMSOTf and Et₃N. In analogous systems, silyl enol ethers (generated in situ) react with carbonyl compounds to form β-hydroxy esters with high syn-selectivity . For example:
Nucleophilic Substitution
The sulfanyl sulfur in this compound can act as a nucleophile in substitution reactions. For example, in cyclocondensation reactions with hydrazones, sulfanyl groups attack carbonyl carbons to form intermediates that undergo intramolecular cyclization . This reactivity is analogous to thiol-based nucleophilic attacks.
Example Reaction Pathway
-
Nucleophilic Attack : Sulfanyl group attacks a hydrazone carbonyl.
-
Cyclization : Intramolecular cyclization forms a thiadiazinone ring .
Deprotection and Desilylation
Trimethylsilyl groups are labile under acidic or fluoride-containing conditions. Desilylation can occur via:
-
Acidic hydrolysis : HCl in aqueous THF .
This property allows precise control over reaction intermediates in multistep syntheses.
Protecting Group Chemistry
The TMS groups in this compound enable selective protection of reactive sites during synthesis. For instance, in aldol reactions, silylation stabilizes enolate intermediates, preventing side reactions .
Limitations and Challenges
-
Instability : TMS groups are prone to hydrolysis under acidic or aqueous conditions, requiring careful control of reaction media .
-
Artifact Formation : Over-silylation or side reactions can generate unwanted byproducts, necessitating purification steps .
Experimental Considerations
-
Reagents : TMSOTf, Et₃N, TiCl₄, or TBAF are critical for activating or deprotecting the compound.
-
Solvents : CH₂Cl₂ or THF are preferred due to their compatibility with silylation and acid/base conditions .
-
Workup : Neutralization with aqueous solutions or silica gel chromatography is often required .
This compound exemplifies the utility of silyl-protected thiols in organic synthesis. Its participation in cyclization, aldol additions, and nucleophilic substitutions highlights its versatility, while its TMS groups provide tunable stability and reactivity. Further exploration of its reactivity under diverse catalytic conditions could expand its applications in heterocyclic and pharmaceutical chemistry.
Scientific Research Applications
Trimethylsilyl sulfanylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl sulfanylacetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
- Trimethylsilyl Triflate is superior to other silylating agents (e.g., TMS chloride) in catalytic efficiency for activating alcohols, but its water sensitivity necessitates strict anhydrous conditions .
- Ethyl (trimethylsilyl)acetate exhibits regioselectivity in silylation reactions, with HMPA additives increasing O-silylation yields to 90% .
- Sulfur-containing silyl esters like Ethyl [(trimethylsilyl)sulfanyl]acetate are understudied but hold promise in organosulfur chemistry due to their dual functional group compatibility .
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